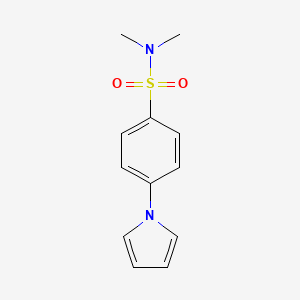

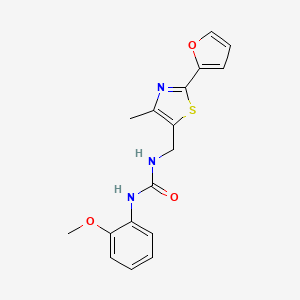

N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a heterocyclic building block .

Synthesis Analysis

The synthesis of “this compound” and similar compounds has been achieved by refluxing 2,5-dimethoxytetrahydrofuran/hexane 2,5-dione separately in the presence of acetic acid . Other methods include the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been characterized using various techniques. For instance, compound 25 crystallized in the monoclinic system, and the space group P 2 1 / n, with one molecule in the asymmetric unit, and four in the unit cell, Z = 4 .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied. For example, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides (5a–n) were prepared and new heterocycles underwent thorough characterization and evaluation for antibacterial activity .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar compounds have been analyzed. For instance, the 1H NMR of a similar compound showed δ 8.03 (br, 2H, 2NH, D2O-exchange), 6.92 (s, 4H, aromatic-H), 4.16 ppm (s, 4H, 2CH2), 2.50 (s, 6H, 2Me); 13C NMR: δ 206.4 (CO), 148.9, 145.1, 126.4, 125.8, 65.0, 25.3 (aromatic, carbons methylene and methyl carbons); Accurate mass: m/z 220.12 .Applications De Recherche Scientifique

Structural and Spectroscopic Analysis

- Hydrogen-Bond Effect and Molecular Structure : A study by Mansour and Ghani (2013) on a similar compound, N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide, emphasized the importance of hydrogen-bond effects, spectroscopic, and molecular structure investigation. They utilized various analytical methods like FTIR, NMR, UV-Vis, and MS, combined with theoretical calculations (DFT/B3LYP and HF methods) to understand molecular stability, electronic structures, and intramolecular interactions (Mansour & Ghani, 2013).

Synthesis of Novel Derivatives

- Heteroaromatization and Novel Derivatives Synthesis : Hassan et al. (2009) reported on the synthesis of novel Pyrrolo[2,3-d]pyrimidine and Pyrrolo[3,2-e][1,2,4]Triazolo[1,5-c]Pyrimidine derivatives containing a dimethylsulfonamide moiety. These compounds were screened for antibacterial and antifungal activities, showing promising results (Hassan et al., 2009).

Anticancer Activity and QSAR Study

- Anticancer Activity : Żołnowska et al. (2018) synthesized a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides and evaluated their anticancer activity on various human tumor cell lines. They also conducted apoptotic potential analysis and quantitative structure-activity relationship (QSAR) studies, highlighting the relationship between molecular structure and biological activity (Żołnowska et al., 2018).

Molecular Structure and SAR Study

- Selective Coordination Ability : Mansour (2014) focused on the coordination ability of a sulfamethazine Schiff-base ligand towards copper(II), revealing insights into molecular structures, spectral properties, and structure-activity relationships. The study highlighted how coordination affects antibacterial activity (Mansour, 2014).

Mécanisme D'action

The mechanism of action of “N,N-dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamide” and similar compounds has been investigated. A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim was acquired from the Protein Data Bank (PDB ID:2bfm), justified the better antileishmanial activity of compound 13 .

Propriétés

IUPAC Name |

N,N-dimethyl-4-pyrrol-1-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-13(2)17(15,16)12-7-5-11(6-8-12)14-9-3-4-10-14/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXJLLSJWIMNFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2730828.png)

![2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-N-(4-chlorophenyl)-2-methyl-1-hydrazinecarboxamide](/img/structure/B2730832.png)

![Spiro[2,3,4a,6,7,7a-hexahydrocyclopenta[b][1,4]dithiine-5,2'-oxirane]](/img/structure/B2730835.png)

![2-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide](/img/structure/B2730840.png)

![N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2730841.png)

![7-(4-chlorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2730846.png)

![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2730851.png)